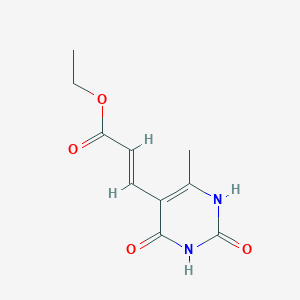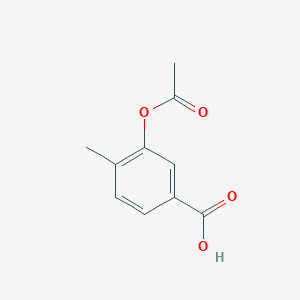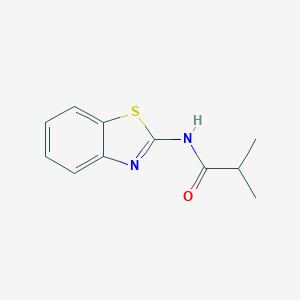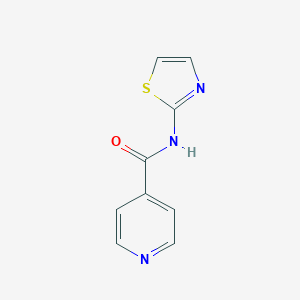
N-(4-nitrobenzyl)cycloheptanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-nitrobenzyl)cycloheptanamine is a chemical compound that is widely used in scientific research due to its unique properties. It is a white to off-white powder that is soluble in water and other organic solvents. NBC is a derivative of cycloheptanamine and contains a nitrobenzyl group that makes it a potent inhibitor of protein-protein interactions.
Wirkmechanismus
The mechanism of action of NBC involves the inhibition of protein-protein interactions. It binds to the surface of the protein and blocks the interaction between the two proteins. This leads to the disruption of the protein complex and the inhibition of its function.
Biochemical and Physiological Effects:
NBC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of disease. NBC has also been shown to have anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NBC is its potency as an inhibitor of protein-protein interactions. It has been shown to be effective at low concentrations, making it a useful tool for studying protein-protein interactions. However, one limitation of NBC is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the study of NBC. One area of research is the development of NBC derivatives with improved potency and selectivity. Another area of research is the study of the physiological effects of NBC in animal models of disease. Additionally, the use of NBC as a tool for studying protein-protein interactions in complex biological systems is an area of active research.
In conclusion, N-(4-nitrobenzyl)cycloheptanamine is a chemical compound with unique properties that make it a useful tool for scientific research. Its ability to inhibit protein-protein interactions has led to its use in drug discovery and development, as well as in the study of complex biological systems. While there are limitations to its use, the future directions for the study of NBC are promising and will likely lead to new insights into the mechanisms of disease and the development of new therapies.
Synthesemethoden
The synthesis of NBC involves the reaction of cycloheptanamine with 4-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
NBC has been extensively studied in scientific research due to its potential applications in drug discovery and development. It has been shown to inhibit the interaction between various proteins, including the MDM2-p53 interaction, which is involved in the regulation of the cell cycle and apoptosis. NBC has also been shown to inhibit the interaction between the androgen receptor and its coactivators, which is involved in the development of prostate cancer.
Eigenschaften
CAS-Nummer |
355814-18-5 |
|---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
N-[(4-nitrophenyl)methyl]cycloheptanamine |
InChI |
InChI=1S/C14H20N2O2/c17-16(18)14-9-7-12(8-10-14)11-15-13-5-3-1-2-4-6-13/h7-10,13,15H,1-6,11H2 |
InChI-Schlüssel |
JIFJLALKYPETLR-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B187364.png)

![2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B187367.png)





![5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B187377.png)
![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)



